Cas no 2098049-61-5 (tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate)

Technical Introduction: tert-Butyl 2-(oxan-4-yl)piperazine-1-carboxylate is a versatile N-Boc-protected piperazine derivative featuring a tetrahydropyran (oxane) substituent at the 2-position. This compound is particularly valuable in medicinal chemistry and organic synthesis due to its dual functionality: the Boc group provides stability and selective deprotection opportunities, while the oxan-4-yl moiety enhances steric and electronic modulation. Its well-defined structure makes it a useful intermediate for constructing pharmacologically active molecules, particularly in the development of CNS-targeting agents or heterocyclic scaffolds. The compound’s purity and consistent reactivity ensure reliable performance in coupling reactions and further functionalization. Suitable for research-scale applications, it is typically handled under inert conditions to preserve integrity.
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate structure
2098049-61-5 structure
Product name:tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
CAS No:2098049-61-5
MF:C14H26N2O3
MW:270.367844104767
CID:5378106
PubChem ID:121207691

tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
    • Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-6-15-10-12(16)11-4-8-18-9-5-11/h11-12,15H,4-10H2,1-3H3
    • InChI Key: XUIDDCFJFJOUAD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCNCC1C1CCOCC1

tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1879313-0.1g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
0.1g
$1119.0 2023-09-18
Enamine
EN300-1879313-1.0g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
1.0g
$1272.0 2023-07-08
Enamine
EN300-1879313-1g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
1g
$1272.0 2023-09-18
Enamine
EN300-1879313-10g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
10g
$5467.0 2023-09-18
Enamine
EN300-1879313-2.5g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
2.5g
$2492.0 2023-09-18
Enamine
EN300-1879313-0.25g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
0.25g
$1170.0 2023-09-18
Enamine
EN300-1879313-0.5g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
0.5g
$1221.0 2023-09-18
Enamine
EN300-1879313-0.05g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
0.05g
$1068.0 2023-09-18
Enamine
EN300-1879313-10.0g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
10.0g
$5467.0 2023-07-08
Enamine
EN300-1879313-5.0g
tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate
2098049-61-5
5.0g
$3687.0 2023-07-08

Additional information on tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate

Introduction to Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate (CAS No. 2098049-61-5)

Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2098049-61-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine derivatives class, which is well-documented for its diverse pharmacological applications. The presence of a tert-butyl group and an oxan-4-yl moiety in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The tert-butyl group is a branched alkyl group that enhances the lipophilicity of the molecule, facilitating better membrane permeability and improving bioavailability. This characteristic is particularly advantageous in drug design, where optimizing pharmacokinetic profiles is crucial. On the other hand, the oxan-4-yl (tetrahydropyran) ring introduces a cyclic ether functionality, which can contribute to metabolic stability and binding affinity in biological targets. Together, these structural features make Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in piperazine derivatives due to their role as key scaffolds in the development of drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The versatility of piperazine structures allows for modifications that can fine-tune their pharmacological properties, making them suitable for various therapeutic applications. For instance, piperazine derivatives have been investigated for their potential as antipsychotics, antidepressants, and antihistamines.

One of the most compelling aspects of Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate is its potential as a building block for more complex drug molecules. Its carboxylate functionality provides a site for further chemical modifications, enabling the synthesis of peptidomimetics, enzyme inhibitors, and receptor ligands. The integration of this compound into drug discovery pipelines could lead to novel therapeutic agents with improved efficacy and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the biological activity of small molecules like Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate. These tools allow researchers to simulate interactions with biological targets, such as enzymes and receptors, providing insights into potential mechanisms of action. Such simulations are invaluable in guiding experimental design and optimizing lead compounds for clinical development.

The synthesis of Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group typically involves alkylation reactions, while the incorporation of the oxan-4-yl ring often necessitates cyclization or etherification processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity.

The pharmacological profile of Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate is still under investigation, but preliminary studies suggest that it may exhibit properties relevant to CNS modulation. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine pathways. The unique structural features of this compound could potentially lead to novel mechanisms of action compared to existing therapeutic agents.

In conclusion,Tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate (CAS No. 2098049-61-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its combination of lipophilic and metabolic stability makes it an attractive candidate for further development into new drugs targeting various diseases. As research continues to uncover new insights into its pharmacological properties,this compound holds promise for contributing to future medical breakthroughs.

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